Naphthalene-2,7-dithiol

Molecular Electronics Single-Molecule Junctions Quantum Interference

Naphthalene-2,7-dithiol (2,7-NDT) is an organosulfur compound with the formula C10H8S2, characterized by two thiol groups attached to a naphthalene core at the 2 and 7 positions. It is part of the naphthalenedithiol isomer family, which includes 1,4-, 1,5-, and 2,6-substituted analogs.

Molecular Formula C10H8S2
Molecular Weight 192.3 g/mol
CAS No. 71977-56-5
Cat. No. B1317319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2,7-dithiol
CAS71977-56-5
Molecular FormulaC10H8S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)S)S
InChIInChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H
InChIKeyINUVVGTZMFIDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,7-dithiol (CAS 71977-56-5) for Molecular Electronics: A Procurement-Focused Baseline


Naphthalene-2,7-dithiol (2,7-NDT) is an organosulfur compound with the formula C10H8S2, characterized by two thiol groups attached to a naphthalene core at the 2 and 7 positions. It is part of the naphthalenedithiol isomer family, which includes 1,4-, 1,5-, and 2,6-substituted analogs. While all four isomers share identical molecular weight (192.3 g/mol) and similar bulk physicochemical properties such as density (~1.3 g/cm³) and boiling point (~353.7 °C) , their electronic structures are fundamentally distinct. 2,7-NDT is specifically noted for its symmetry-forbidden electron transport pathway, a feature that results in quantifiably lower single-molecule conductance than its isomers [1]. This property makes it uniquely valuable for research in molecular electronics where controlled, low-conductance junctions are required.

Why Naphthalene-2,7-dithiol Cannot Be Interchanged with Positional Isomers in Procurement


Superficially interchangeable naphthalenedithiol isomers are not generic substitutes for one another. Despite having identical formulas, molecular weights, and solubilities, the position of the thiol groups dictates the phase and symmetry of frontier molecular orbitals, which critically determines electron transmission probability. The 2,7-isomer uniquely exhibits a symmetry-forbidden pathway where the HOMO and LUMO phases at the sulfur anchoring atoms cancel, leading to destructive quantum interference. In stark contrast, the 1,4-, 1,5-, and 2,6-isomers display symmetry-allowed, constructive interference [1]. Consequently, purchasing a 'naphthalenedithiol' without specifying the correct isomer can lead to performance deviations of up to 110-fold in molecular junction conductance [1], a catastrophic failure in precision molecular-scale device fabrication.

Quantitative Evidence Guide for Naphthalene-2,7-dithiol Selectivity


Head-to-Head Single-Molecule Conductance Comparison Against 1,4- and 2,6-Isomers

In a direct experimental comparison of single-molecule junctions formed between gold electrodes and four naphthalenedithiol (ND) isomers, the 2,7-ND isomer exhibited the lowest conductance by a significant margin. The measured conductance for 2,7-ND was 0.1 mG₀ (where G₀ = 77.5 μS), compared to 11 mG₀ for 1,4-ND and 1.4 mG₀ for 2,6-ND [1]. This represents a 110-fold decrease relative to the highest-conductance 1,4-isomer. The differentiation is not marginal; it reflects a fundamental change from a symmetry-allowed to a symmetry-forbidden electron transport regime dictated solely by the thiol anchoring positions [1].

Molecular Electronics Single-Molecule Junctions Quantum Interference

Mechanistic Differentiation: Symmetry-Forbidden vs. Symmetry-Allowed Electron Transport

Theorbital symmetry rule for electron transport predicts and validates that the phase relationship of frontier molecular orbitals at the sulfur anchoring atoms dictates conductance. For 2,7-NDT, the HOMO and LUMO expansion coefficients at sulfur have opposite signs, resulting in destructive interference and symmetry-forbidden transport. In contrast, 2,6-NDT, 1,5-NDT, and 1,4-NDT show constructive interference due to identical phase signs at the anchoring points [1]. This mechanistic rule is supported by calculated electron transmission spectra, where an antiresonance peak appears at the Fermi level exclusively for 2,7-NDT [1].

Quantum Transport Orbital Symmetry Rule Structure-Property Relationships

Physicochemical Property Specification for Experimental Reproducibility

Unlike generic thiols, 2,7-NDT is a crystalline solid with specific properties that facilitate handling, storage, and experimental setup. It is a yellow to orange solid with limited water solubility but is readily soluble in alcohol and ether . Its computed LogP is 3.42 and topological polar surface area is 77.6 Ų [1]. These properties are critical for reproducible monolayer formation, solution processing, and consistent junction fabrication, where trace impurities or solubility issues in other isomers could introduce variability. While similarly specified for the 1,5-isomer, commercial 2,7-NDT is commonly supplied at 95% purity [1], establishing a baseline specification.

Chemical Standards Sample Characterization Procurement Specifications

Application Scenarios for Naphthalene-2,7-dithiol Based on Differentiated Evidence


Low-Conductance Molecular Wires for Logic and Memory Devices

In the design of molecular-scale electronic devices, a low and controlled conductance is often required to achieve a high on/off ratio in switches or memory elements. The 0.1 mG₀ conductance of 2,7-NDT junctions, directly measured in Au–molecule–Au break junctions [1], makes it the preferred choice for fabricating 'off' state components. Using any other naphthalenedithiol isomer for this purpose would inadvertently increase the baseline current by 14- to 110-fold, undermining circuit logic. Procurement specification must therefore explicitly require the 2,7-isomer.

Quantum Interference-Based Thermoelectric and Sensing Elements

Destructive quantum interference in 2,7-NDT leads to a sharp antiresonance in transmission at the Fermi level, a feature absent in 1,4-NDT, 1,5-NDT, and 2,6-NDT [1]. This property can be harnessed to create highly sensitive thermoelectric converters or gas sensors, where small perturbations in molecular orbital alignment cause large relative conductance changes. The unique orbital symmetry of 2,7-NDT provides a building block that cannot be matched by its isomers.

Validating the Orbital Symmetry Rule in Single-Molecule Transport

2,7-NDT serves as the essential 'symmetry-forbidden' reference compound in studies investigating the orbital symmetry rule of electron transport. Because it is the only isomer in the naphthalenedithiol series that displays destructive interference at the sulfur anchors [1], experimental and theoretical groups require this specific compound for control experiments and model validation. Alternative isomers cannot fulfill this role.

Standardized Test Molecule for Break-Junction Technique Calibration

The well-characterized conductance value of 0.1 mG₀, established from over 365 individual trace measurements [1], positions 2,7-NDT as a reliable standard for calibrating mechanically controllable break-junction setups. Its low conductance value provides a sensitive test for instrumentation noise floors, and procurement of high-purity 2,7-NDT (≥95%) ensures inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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